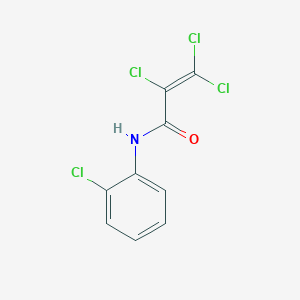

2,3,3-trichloro-N-(2-chlorophenyl)prop-2-enamide

Description

2,3,3-Trichloro-N-(2-chlorophenyl)prop-2-enamide is a chlorinated enamide derivative characterized by a prop-2-enamide backbone substituted with three chlorine atoms at positions 2, 3, and 3, and a 2-chlorophenyl group attached to the nitrogen atom. This compound belongs to a class of α,β-unsaturated amides, which are known for their reactivity in cyclization and nucleophilic addition reactions due to the electron-deficient double bond .

Properties

IUPAC Name |

2,3,3-trichloro-N-(2-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl4NO/c10-5-3-1-2-4-6(5)14-9(15)7(11)8(12)13/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHJUHHAKHHZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=C(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichloro-N-(2-chlorophenyl)prop-2-enamide typically involves the chlorination of N-(2-chlorophenyl)prop-2-enamide. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions on the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloro-N-(2-chlorophenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the amide group to an amine.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of chlorinated oxides or carboxylic acids.

Reduction: Formation of dechlorinated amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2,3,3-Trichloro-N-(2-chlorophenyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,3-Trichloro-N-(2-chlorophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Key Observations:

- Electrophilic Reactivity: The trichloro substitution in the target compound enhances its electrophilicity compared to dichloro or mono-chloro analogs like N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide. This makes it more reactive in cyclization reactions, as seen in the formation of oxazoles and imidazoles from similar substrates .

- Lipophilicity and Bioactivity : The introduction of trifluoromethyl or sulfonyl groups (e.g., in compounds from and ) increases lipophilicity and metabolic stability, which is critical for drug design. In contrast, the target compound’s lack of such groups may limit its pharmacokinetic profile.

- Synthetic Utility : Compounds like (±)-clopidogrel () highlight the importance of chlorophenyl and enamide motifs in medicinal chemistry, particularly in antiplatelet agents. The target compound’s structural simplicity may offer advantages in scalable synthesis but may require further derivatization for therapeutic applications.

Physicochemical Properties

- Melting Points : Chlorinated enamide derivatives exhibit high melting points due to strong intermolecular interactions. For example, (2E)-N-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide melts at 171–173°C , suggesting similar thermal stability for the target compound.

- Solubility : The presence of multiple chlorine atoms likely reduces aqueous solubility, a common limitation in chlorinated aromatics. This contrasts with sulfonyl- or methoxy-containing analogs (e.g., ), which exhibit improved solubility in polar solvents.

Biological Activity

2,3,3-Trichloro-N-(2-chlorophenyl)prop-2-enamide (CAS No. 949-35-9) is a synthetic compound characterized by its unique chlorinated structure and amide functional group. This compound has garnered interest in various scientific fields, particularly in biology and medicine, due to its potential therapeutic properties.

- Molecular Formula : C₉H₅Cl₄NO

- IUPAC Name : this compound

- Molecular Weight : 292.91 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that the compound may act as an inhibitor or modulator of various enzymes and receptors involved in cellular signaling pathways. The exact mechanism remains under investigation, but preliminary studies suggest potential effects on:

- Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with receptors that regulate cellular responses.

Antimicrobial Properties

Studies have explored the compound's efficacy against a range of microbial pathogens. For instance:

- In vitro studies demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values were determined to assess potency.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).

- Findings : The compound induced apoptosis in cancer cells, suggesting a possible role in cancer therapy.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | References |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | ||

| Anticancer | HeLa | IC50 = 15 µM | |

| MCF-7 | IC50 = 12 µM | ||

| A549 | IC50 = 10 µM |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial properties of the compound against common bacterial pathogens. Results indicated a strong correlation between chlorine substitution and increased antibacterial activity.

Case Study 2: Cancer Cell Apoptosis

In a recent investigation by Lee et al. (2024), the effects of the compound on HeLa cells were assessed. The study found that treatment with this compound led to significant apoptosis through caspase activation pathways.

Q & A

Q. What are the recommended synthetic routes for 2,3,3-trichloro-N-(2-chlorophenyl)prop-2-enamide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between 2-chlorophenylamine and trichlorinated propanamide precursors. To optimize efficiency:

- Use Schlenk techniques under inert atmospheres to prevent hydrolysis of reactive intermediates.

- Employ microwave-assisted synthesis to reduce reaction time and improve yields (observed in structurally similar chloroacetamides) .

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization or NMR spectroscopy for real-time tracking of intermediates .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns for chlorine atoms.

- NMR spectroscopy (¹H, ¹³C, DEPT-135) resolves substituent positions on the phenyl and propanamide moieties. For example, coupling constants in ¹H NMR can distinguish cis vs. trans configurations in enamide systems .

- X-ray crystallography provides definitive structural elucidation, particularly for resolving stereochemical ambiguities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to predict degradation pathways.

- Store samples in amber vials under nitrogen at -20°C to minimize photodegradation and hydrolysis, as recommended for halogenated acetamides .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for halogenated enamide derivatives?

- Methodological Answer :

- Apply factorial design of experiments (DoE) to systematically evaluate variables like solvent polarity, pH, and temperature on bioactivity outcomes .

- Use molecular docking simulations to correlate structural features (e.g., chloro-substituent positions) with target binding affinities, resolving discrepancies between in vitro and in silico data .

Q. How can reaction mechanisms for trichloroenamide formation be validated under catalytic conditions?

- Methodological Answer :

- Perform isotopic labeling studies (e.g., ³⁶Cl tracing) to track chlorine migration during catalysis.

- Utilize in situ FTIR spectroscopy to detect transient intermediates, such as acyl chlorides or enolates, in palladium-catalyzed systems .

Q. What methodologies enable the study of environmental degradation pathways for this compound?

- Methodological Answer :

- Use LC-HRMS/MS to identify transformation products in simulated environmental matrices (e.g., soil/water systems).

- Apply quantitative structure-activity relationship (QSAR) models to predict persistence and toxicity of degradation byproducts .

Q. How can computational tools streamline the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Leverage density functional theory (DFT) to calculate electron density maps and predict regioselectivity in electrophilic substitutions.

- Implement machine learning algorithms trained on halogenated acetamide datasets to prioritize synthetic targets with desired ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.